molecular formula C17H14N2O4S B2420901 N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477554-79-3

N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2420901
CAS No.: 477554-79-3
M. Wt: 342.37
InChI Key: LGMVVPGMUXAPSG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for research in various scientific fields.

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound characterized by its unique structural features, which include a benzo[d]thiazole moiety and a 2,3-dihydrobenzo[b][1,4]dioxine backbone . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.

Structural Characteristics

The compound's structure can be represented as follows:

C17H15N3O4S\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_4\text{S}

This structure features multiple functional groups that contribute to its reactivity and biological activity. The synthesis of this compound typically involves multistep reactions using starting materials such as 4-methoxy-2-aminobenzothiazole and 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid chloride.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]thiazole and dihydrobenzo[b][1,4]dioxine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can effectively inhibit the growth of various bacterial pathogens. The specific mechanisms often involve disruption of cellular processes or interference with microbial metabolism .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation was noted, with varying efficacy depending on the specific cancer type being targeted .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AntimicrobialDisruption of microbial metabolismEffective against Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis and inhibition of proliferationCytotoxic against various cancer cell lines
Anti-inflammatoryModulation of cytokine releaseReduced levels of IL-6 and TNF-α in treated cells

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 50 µM depending on the cell line. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) as low as 15 µg/mL for S. aureus, indicating potent antibacterial activity.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-21-12-3-2-4-14-15(12)18-17(24-14)19-16(20)10-5-6-11-13(9-10)23-8-7-22-11/h2-6,9H,7-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMVVPGMUXAPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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